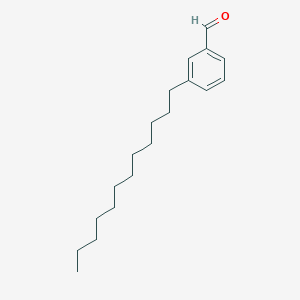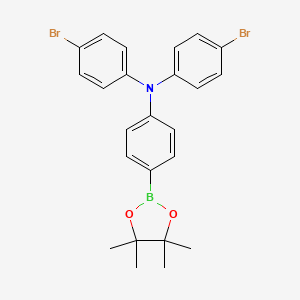
1-(3-アミノピリジン-2-イル)ピペリジン-3-オール
概要
説明
1-(3-Aminopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. This compound features a pyridine ring substituted with an amino group at the 3-position and a piperidin-3-ol moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学的研究の応用
1-(3-Aminopyridin-2-yl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 1-(3-Aminopyridin-2-yl)piperidin-3-ol is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including neurological disorders and cardiovascular conditions.
Industry: In industry, 1-(3-Aminopyridin-2-yl)piperidin-3-ol is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with piperidin-3-ol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature. The reaction typically proceeds via nucleophilic substitution, where the amino group on the pyridine ring attacks the piperidin-3-ol, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Aminopyridin-2-yl)piperidin-3-ol may involve large-scale reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
1-(3-Aminopyridin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be carried out using various reagents, such as alkyl halides or acyl chlorides. These reactions typically result in the formation of substituted derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxo-compounds (from oxidation)
Reduced derivatives (from reduction)
Substituted derivatives (from substitution)
作用機序
1-(3-Aminopyridin-2-yl)piperidin-3-ol is structurally similar to other compounds such as 1-(3-aminopyridin-2-yl)piperidin-4-ol and 2-amino-3-hydroxypyridine. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.
類似化合物との比較
1-(3-aminopyridin-2-yl)piperidin-4-ol
2-amino-3-hydroxypyridine
特性
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBMJPIPDWKADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)





![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)

